molecular formula C23H28ClN3O4 B2941607 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898440-02-3

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No. B2941607
CAS RN: 898440-02-3
M. Wt: 445.94
InChI Key: GTJYUKNSXIYTFS-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H28ClN3O4 and its molecular weight is 445.94. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

One application involves studying the molecular interactions of related compounds with specific receptors. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a related compound, with the CB1 cannabinoid receptor illustrates the use of these compounds in understanding receptor-ligand interactions. This study employed AM1 molecular orbital methods for conformational analysis, providing insights into the steric binding interactions with the receptor, potentially contributing to antagonist activity or inverse agonist activity depending on receptor interaction (J. Shim et al., 2002).

Antimicrobial Activity

Compounds such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile have been synthesized and assessed for antimicrobial activities. The synthesized pyran derivative exhibited favorable antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (R. M. Okasha et al., 2022).

Anticonvulsant and Antimicrobial Evaluation

Another application is the synthesis and evaluation of derivatives for anticonvulsant and antimicrobial activities. For example, studies on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives synthesized for evaluating their potential anticonvulsant activity. The study provides a framework for assessing the therapeutic potential of these compounds in treating seizures and their antimicrobial efficacy (M. Aytemir et al., 2004).

Anticonvulsant Compound Synthesis

Further, there is research on the synthesis of new kojic acid derivatives as potential anticonvulsant compounds. This research highlights the chemical versatility and potential pharmacological applications of these derivatives in developing anticonvulsant medications (M. Aytemir et al., 2010).

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4/c24-18-5-4-6-19(13-18)26-11-9-25(10-12-26)15-20-14-21(28)22(16-30-20)31-17-23(29)27-7-2-1-3-8-27/h4-6,13-14,16H,1-3,7-12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJYUKNSXIYTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.